molecular formula C11H11ClN2O B2594730 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole CAS No. 1021436-49-6

5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B2594730
CAS No.: 1021436-49-6
M. Wt: 222.67
InChI Key: GDLCYOGFXGYRBU-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The specific compound you mentioned also has a chloromethyl group (-CH2Cl) and a phenylethyl group (C6H5CH2CH2-) attached to it. These groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile . The specific synthesis route for “5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole” would depend on the available starting materials and the desired reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the oxadiazole ring, the chloromethyl group, and the phenylethyl group . These groups can participate in various types of chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and spectral properties . The specific properties of “this compound” would depend on its molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds that have medicinal or therapeutic uses . For “5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole”, the mechanism of action would depend on its specific biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and environmental impact . Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for a compound like “5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole” could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or environmental science. This would likely involve further studies on its synthesis, properties, and reactivity .

Properties

IUPAC Name

5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-13-10(7-12)15-14-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLCYOGFXGYRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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